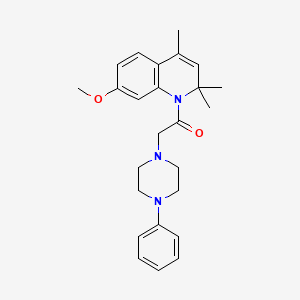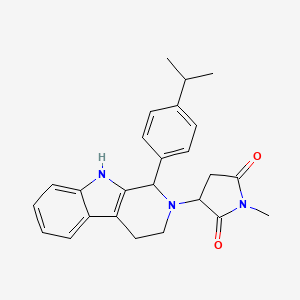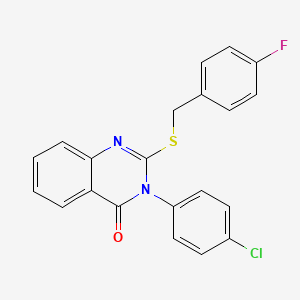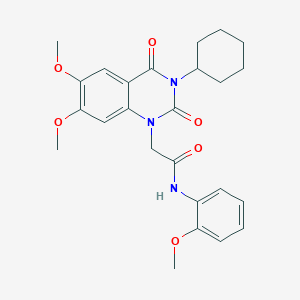![molecular formula C24H30N2O5S2 B11186314 N-[[2-[(3,4-Dimethylphenoxy)methyl]-4-thiazolyl]methyl]-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide CAS No. 1170193-76-6](/img/structure/B11186314.png)
N-[[2-[(3,4-Dimethylphenoxy)methyl]-4-thiazolyl]methyl]-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({2-[(3,4-DIMETHYLPHENOXY)METHYL]-1,3-THIAZOL-4-YL}METHYL)-4-METHOXY-N-(3-METHOXYPROPYL)BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a thiazole ring, a sulfonamide group, and multiple methoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[(3,4-DIMETHYLPHENOXY)METHYL]-1,3-THIAZOL-4-YL}METHYL)-4-METHOXY-N-(3-METHOXYPROPYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenoxy and sulfonamide groups. Common reagents used in these reactions include thionyl chloride, methanol, and various catalysts to facilitate the formation of the desired bonds. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-({2-[(3,4-DIMETHYLPHENOXY)METHYL]-1,3-THIAZOL-4-YL}METHYL)-4-METHOXY-N-(3-METHOXYPROPYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-({2-[(3,4-DIMETHYLPHENOXY)METHYL]-1,3-THIAZOL-4-YL}METHYL)-4-METHOXY-N-(3-METHOXYPROPYL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-({2-[(3,4-DIMETHYLPHENOXY)METHYL]-1,3-THIAZOL-4-YL}METHYL)-4-METHOXY-N-(3-METHOXYPROPYL)BENZENE-1-SULFONAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
When compared to similar compounds, N-({2-[(3,4-DIMETHYLPHENOXY)METHYL]-1,3-THIAZOL-4-YL}METHYL)-4-METHOXY-N-(3-METHOXYPROPYL)BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups and structural features Similar compounds may include other thiazole derivatives, sulfonamides, and phenoxy-substituted molecules
Conclusion
N-({2-[(3,4-DIMETHYLPHENOXY)METHYL]-1,3-THIAZOL-4-YL}METHYL)-4-METHOXY-N-(3-METHOXYPROPYL)BENZENE-1-SULFONAMIDE is a compound of significant interest in various scientific fields Its complex structure and diverse reactivity make it a valuable subject for research and industrial applications
Properties
CAS No. |
1170193-76-6 |
|---|---|
Molecular Formula |
C24H30N2O5S2 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-[[2-[(3,4-dimethylphenoxy)methyl]-1,3-thiazol-4-yl]methyl]-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C24H30N2O5S2/c1-18-6-7-22(14-19(18)2)31-16-24-25-20(17-32-24)15-26(12-5-13-29-3)33(27,28)23-10-8-21(30-4)9-11-23/h6-11,14,17H,5,12-13,15-16H2,1-4H3 |
InChI Key |
AZEHLVHEAQOSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NC(=CS2)CN(CCCOC)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11186231.png)
![1-[(furan-2-ylmethyl)(1H-indol-3-ylacetyl)amino]-N-(3-methylphenyl)cyclohexanecarboxamide](/img/structure/B11186235.png)


![4,5-Diphenylimidazo[1,5-b]pyridazin-7-amine](/img/structure/B11186246.png)
![2-[[[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11186250.png)

![3-(3-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11186268.png)
![Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11186276.png)


![2-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide](/img/structure/B11186307.png)
![7-ethyl-1-(4-fluorophenyl)-8-methyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11186310.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11186325.png)
